molecular formula C28H34N4O8 B1381116 benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid CAS No. 1523606-36-1

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

Cat. No.: B1381116
CAS No.: 1523606-36-1
M. Wt: 554.6 g/mol
InChI Key: UPLPPLHPZAVKHX-UHFFFAOYSA-N
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Description

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is a chemical compound with the molecular formula C28H34N4O8. It is a spirocyclic compound, which means it contains a spiro-connected bicyclic structure. This compound is often used in various scientific research applications due to its unique structural properties and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid typically involves the reaction of benzylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then isolated and purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of complex organic molecules.

    Biology: As a probe to study enzyme-substrate interactions.

    Medicine: Potential use in drug discovery and development due to its unique structural properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate oxalate (21): Similar spirocyclic structure but with different substituents.

    Benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate hemioxalate: Similar compound with a different oxalate ratio.

Uniqueness

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid is unique due to its specific spirocyclic structure and the presence of benzyl and oxalate groups.

Properties

IUPAC Name

benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C13H16N2O2.C2H2O4/c2*16-12(15-9-13(10-15)7-14-8-13)17-6-11-4-2-1-3-5-11;3-1(4)2(5)6/h2*1-5,14H,6-10H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLPPLHPZAVKHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C1C2(CN1)CN(C2)C(=O)OCC3=CC=CC=C3.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid
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benzyl 2,6-diazaspiro[3.3]heptane-2-carboxylate;oxalic acid

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